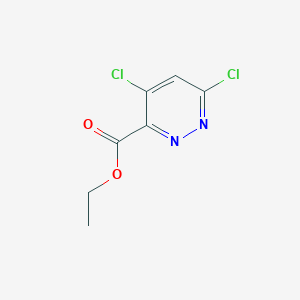

Ethyl 4,6-dichloropyridazine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4,6-dichloropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-dichloropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWPWJUYSRHMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699912 | |

| Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679406-03-2 | |

| Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a pivotal intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Core Compound Identification and Properties

Ethyl 4,6-dichloropyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridazine core with two reactive chlorine atoms and an ethyl carboxylate group, makes it an ideal starting material for the synthesis of complex molecules.

CAS Number: 679406-03-2[2][3][4][5][6][7][8]

Synonyms:

-

Ethyl 4,6-dichloro-3-pyridazinecarboxylate[2]

-

3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[2]

-

4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The table below summarizes the key properties of Ethyl 4,6-dichloropyridazine-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2O2 | [2][3][7] |

| Molecular Weight | 221.04 g/mol | [2][3][9] |

| Appearance | Yellow to brown oil | [2] |

| Density | ~1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 167.5 ± 26.5 °C | [2] |

| Purity | ≥98.0% | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [7] |

These properties indicate that Ethyl 4,6-dichloropyridazine-3-carboxylate is a relatively stable compound with a high boiling point, making it suitable for a variety of reaction conditions.[2] Its oil-like consistency requires careful handling to prevent spills.[2]

Synthesis and Manufacturing

The industrial production of Ethyl 4,6-dichloropyridazine-3-carboxylate is a well-established process that involves controlled chlorination and esterification reactions.[2] A common laboratory-scale synthesis starts from Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Synthetic Protocol

The following protocol outlines a typical procedure for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.

Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate Reagent: Phosphorus oxychloride (POCl3)

Step-by-Step Procedure:

-

To a nitrogen-purged Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent).

-

Carefully add phosphorus oxychloride (an excess, e.g., 20 equivalents) to the flask.

-

Seal the vessel and heat the reaction mixture to 100 °C for approximately 3.5 hours.[4][10]

-

Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.[11]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure (in vacuo).[4][10]

-

Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl3.

-

Carefully pour the crude product into ice water and rinse with ethyl acetate.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.[4][10]

-

Combine the organic layers and wash them sequentially with water and brine (saturated aqueous sodium chloride).[4][10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by automated chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4,6-dichloropyridazine-3-carboxylate.[4][10]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of Ethyl 4,6-dichloropyridazine-3-carboxylate lies in its role as a versatile pharmaceutical intermediate.[1][2][12] The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its application in building complex molecular scaffolds for active pharmaceutical ingredients (APIs).[2]

Key Reactions and Mechanistic Insights

The chlorine atoms at the 4 and 6 positions exhibit differential reactivity, which can be exploited for selective functionalization. Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway. The electron-withdrawing nature of the pyridazine ring and the carboxylate group facilitates these reactions.

Common nucleophiles used in reactions with Ethyl 4,6-dichloropyridazine-3-carboxylate include:

-

Amines (primary and secondary)

-

Alcohols and phenols

-

Thiols

-

Organometallic reagents (in cross-coupling reactions)

The ability to sequentially replace the chlorine atoms allows for the construction of diverse molecular libraries, a key strategy in modern drug discovery.[12]

Case Study: Synthesis of Deucravacitinib

A notable application of Ethyl 4,6-dichloropyridazine-3-carboxylate is in the synthesis of Deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor.[4] This demonstrates the compound's importance in the development of cutting-edge therapeutics. While the full synthesis is complex, the initial steps would involve the selective substitution of the chlorine atoms to build the core structure of the drug.

Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the chemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate make it a valuable intermediate in the agrochemical industry.[1][2] Chlorinated heterocycles are common motifs in pesticides and herbicides. Additionally, its versatility makes it a useful reagent in organic synthesis research for creating novel compounds with unique properties.[1][2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling Ethyl 4,6-dichloropyridazine-3-carboxylate.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed[9]

-

H315: Causes skin irritation[9]

-

H319: Causes serious eye irritation[9]

-

H335: May cause respiratory irritation[9]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[13][14]

-

Handling: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[13]

-

First Aid:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek immediate medical attention.

-

Storage

Store Ethyl 4,6-dichloropyridazine-3-carboxylate in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] For long-term storage and to maintain its stability, it is recommended to store it under an inert atmosphere in a freezer at -20°C.[7]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the two chlorine substituents on the pyridazine core, allows for the efficient synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development. This guide has provided a comprehensive overview to support the work of scientists and professionals in the field.

References

- Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermedi

- Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety D

- Ethyl 4,6-dichloropyridazine-3-carboxyl

- Ethyl 4,6-dichloropyridazine-3-carboxyl

- 679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxyl

- Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxyl

- Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2. Home Sunshine Pharma. (URL: )

- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- High-Purity Ethyl 4,6-dichloropyridazine-3-carboxylate: Pharmaceutical Intermediate Manufacturer & Supplier. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- SAFETY D

- SAFETY D

- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYL

- Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795. PubChem. (URL: )

- Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765. PubChem. (URL: )

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- CAS 679406-03-2 Ethyl 4,6-dichloropyridazine-3-carboxyl

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Ethyl 4,6-dichloropyrridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]

- 5. 679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Page loading... [wap.guidechem.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in the pharmaceutical industry. The information herein is curated to support research and development activities, offering insights into its molecular characteristics, synthesis, reactivity, and safe handling.

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2) is a significant heterocyclic compound widely utilized as a building block in the synthesis of complex organic molecules.[1] Its pyridazine core, functionalized with two reactive chlorine atoms and an ethyl carboxylate group, makes it an important intermediate for the development of novel pharmaceutical and agrochemical agents.[1] The presence of chlorine atoms at the 4 and 6 positions significantly enhances the molecule's reactivity, particularly in nucleophilic substitution reactions, which are pivotal in the development of new drug candidates.[2] This compound is notably used in the green preparation of Deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate is essential for its application in synthesis and process development. These properties dictate the compound's behavior in different chemical environments and are crucial for designing reaction conditions and purification protocols.

General and Physical Properties

The general and physical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate are summarized in the table below. The compound typically appears as a yellow to brown oil, indicating its state at room temperature.[2] Its high boiling point suggests good thermal stability, a valuable attribute for chemical processes that require elevated temperatures.[2]

| Property | Value | Source |

| CAS Number | 679406-03-2 | [2][4] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 221.04 g/mol | [2][4] |

| Appearance | Yellow to brown oil | [2] |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg | [2][5] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 167.5 ± 26.5 °C | [2] |

| Solubility | Slightly soluble in water (5.3 g/L at 25 °C) | [6] |

| pKa | -2.18 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of Ethyl 4,6-dichloropyridazine-3-carboxylate.

¹H NMR (400MHz, Chloroform-d): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule.[3][8]

-

δ 7.70 (s, 1H): This singlet corresponds to the proton on the pyridazine ring.

-

δ 4.55 (qd, J=7.1, 1.1 Hz, 2H): This quartet of doublets is characteristic of the methylene (-CH₂-) group of the ethyl ester, coupled to the methyl protons.

-

δ 1.46 (td, J=7.2, 0.9 Hz, 3H): This triplet of doublets represents the methyl (-CH₃) protons of the ethyl ester, coupled to the methylene protons.

Synthesis and Reactivity

The synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate is a critical process for its availability in research and industrial applications. Its reactivity profile is dominated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.

Synthetic Pathway

A common and efficient method for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate involves the chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][8]

The workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for Ethyl 4,6-dichloropyridazine-3-carboxylate.

Experimental Protocol:

-

To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate, add phosphorus oxychloride.[3][8]

-

Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.[3][8]

-

After cooling to room temperature, remove the excess phosphorus oxychloride under vacuum.[3][8]

-

Dissolve the crude oil in chloroform and re-concentrate. Then, pour the residue into ice water and rinse with ethyl acetate.[3][8]

-

Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[3][8]

-

Combine the organic layers and wash twice with water and once with brine.[3][8]

-

Dry the organic layer over sodium sulfate, filter, and concentrate.[3][8]

-

Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[3][8]

Chemical Reactivity

The reactivity of Ethyl 4,6-dichloropyridazine-3-carboxylate is primarily governed by the two chlorine substituents on the electron-deficient pyridazine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group facilitates the attack of nucleophiles at the chlorinated positions.

The pyridazine ring system itself can also participate in other transformations. For instance, electron-deficient pyridazines can undergo inverse electron-demand Diels-Alder reactions.[9][10][11][12] Furthermore, radical-mediated C-H functionalization of dichloropyridazines has been reported, opening avenues for further diversification of the core structure.[13]

The logical relationship of its reactivity is illustrated below:

Caption: Reactivity profile of Ethyl 4,6-dichloropyridazine-3-carboxylate.

Safety, Handling, and Storage

Proper safety precautions are imperative when handling Ethyl 4,6-dichloropyridazine-3-carboxylate due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid breathing dust, vapor, mist, or gas.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, well-ventilated place.[2] For long-term stability, it is recommended to store in a freezer under an inert atmosphere at -20°C.[7]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[15] In case of skin or eye contact, rinse immediately with plenty of water.[15] If swallowed, seek immediate medical attention.[14][15]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it a reliable building block for the creation of novel and complex molecules. Adherence to proper safety and handling protocols is essential to ensure its safe and effective use in a laboratory or industrial setting.

References

- Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermedi

- Ethyl 4,6-dichloropyrridazine-3-carboxyl

- Ethyl 4,6-dichloropyrridazine-3-carboxyl

- Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795. PubChem. (URL: )

- Supporting Information. The Royal Society of Chemistry. (URL: )

- 4,6-Dichloropyridazine-3-carboxylic acid ethyl ester [CAS# 679406-03-2]. chemBlink. (URL: )

- Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety D

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. (URL: )

- Ethyl 4,6-dichloropyridazine-3-carboxyl

- Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2. Home Sunshine Pharma. (URL: )

- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. (URL: )

- Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. PubMed. (URL: )

- SAFETY D

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. OUCI. (URL: )

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (URL: )

- Supporting Inform

- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYL

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Ethyl 4,6-dichloropyrridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]

- 4. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CAS # 679406-03-2, 4,6-Dichloropyridazine-3-carboxylic acid ethyl ester, Ethyl 4,6-dichloropyridazine-3-carboxylate - chemBlink [chemblink.com]

- 7. Page loading... [guidechem.com]

- 8. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a key heterocyclic building block in contemporary chemical synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and illuminate its reactivity, which is central to its role in medicinal chemistry. The strategic importance of this molecule is underscored by its application as a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including the TYK2 inhibitor Deucravacitinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel chemical entities.

The Strategic Importance of the Pyridazine Core

Nitrogen-containing heterocycles are foundational to the field of medicinal chemistry, with a 2014 study estimating that 59% of all FDA-approved small-molecule drugs feature a nitrogen-containing ring. Among these, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1][2] This designation stems from its unique electronic properties and its capacity to engage in various biological interactions. Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[1]

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS: 679406-03-2) emerges as a particularly valuable derivative. Its structure is pre-functionalized with two key reactive sites—the chlorine atoms at the C4 and C6 positions—making it an exceptionally versatile platform for building molecular complexity through nucleophilic substitution reactions.[3]

Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. Ethyl 4,6-dichloropyridazine-3-carboxylate is a yellow to brown oil under standard conditions, a form that facilitates handling and measurement in a laboratory setting.[3]

Its core structure consists of a pyridazine ring functionalized with an ethyl ester at the C3 position and two chlorine atoms at the C4 and C6 positions. The IUPAC name for this compound is ethyl 4,6-dichloropyridazine-3-carboxylate.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 679406-03-2 | [3][4][5][6] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [3][4][6] |

| Molecular Weight | 221.04 g/mol | [3][4][7] |

| Appearance | Yellow to brown oil | [3] |

| Density | ~1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg | [3] |

| Flash Point | 167.5 ± 26.5 °C | [3] |

| SMILES | CCOC(=O)C1=NN=C(C=C1Cl)Cl | [4][7] |

Synthesis and Characterization

The reliable synthesis of high-purity starting materials is the bedrock of any successful drug discovery campaign. This compound is typically synthesized via a robust and scalable chlorination reaction.

Synthetic Pathway: From Dihydroxy to Dichloro

The most common and efficient laboratory-scale synthesis involves the conversion of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) into the target dichloro derivative.[8][9] This transformation is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), which serves as both the reagent and the reaction solvent.[5][8] The hydroxyl groups of the starting material are converted into chlorines, yielding the desired product.

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating steps for reaction, workup, and purification that ensure a high-purity final product.

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (20 eq)

-

Chloroform, Ethyl Acetate, Hexanes

-

Deionized Water, Saturated Sodium Chloride (Brine)

-

Sodium Sulfate (anhydrous)

-

Nitrogen atmosphere

-

Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (e.g., 3.77 g, 20.47 mmol).[5][8]

-

Causality: The use of a nitrogen atmosphere is critical to prevent the introduction of atmospheric moisture, which would readily quench the highly reactive phosphorus oxychloride.

-

-

Reagent Addition: Carefully add phosphorus oxychloride (e.g., 38 mL, 408 mmol) to the flask.[5][8]

-

Causality: A large excess of POCl₃ is used to drive the reaction to completion and to serve as the solvent, ensuring all starting material is fully dissolved and accessible for reaction.

-

-

Heating: Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours with stirring.[5][8]

-

Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a practical rate.

-

-

Quench and Extraction: Cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure. The resulting crude oil is dissolved in chloroform, re-concentrated, and then poured slowly into ice water.

-

Causality: Quenching in ice water is a highly exothermic but necessary step to hydrolyze and neutralize any remaining reactive POCl₃. The initial dissolution in chloroform and re-concentration helps remove residual POCl₃ before the aqueous quench.

-

-

Phase Separation & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[5][8]

-

Causality: Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure maximum recovery.

-

-

Washing and Drying: Wash the combined organic layers twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate.[5][8]

-

Causality: The water washes remove water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase before final drying with sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the residue by automated flash chromatography (e.g., using a gradient of 5-90% Ethyl Acetate in Hexanes) to yield the final product.[5][8]

Structural Verification

The identity and purity of the synthesized Ethyl 4,6-dichloropyridazine-3-carboxylate should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural fingerprint. A typical spectrum in CDCl₃ shows a singlet for the lone aromatic proton, a quartet for the methylene (-CH₂) group of the ethyl ester, and a triplet for the methyl (-CH₃) group.

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 4,6-dichloropyridazine-3-carboxylate is rooted in the reactivity of its two chlorine substituents.

The Engine of Versatility: Nucleophilic Aromatic Substitution (SₙAr)

The core principle of its application is the nucleophilic aromatic substitution (SₙAr) reaction.[10] In this reaction, a nucleophile (an electron-rich species) attacks the electron-poor pyridazine ring, displacing one of the chlorine atoms, which acts as an excellent leaving group.[11] The electron-withdrawing nature of the adjacent nitrogen atoms and the ester group enhances the electrophilicity of the carbon atoms attached to the chlorines, making them highly susceptible to nucleophilic attack.[3]

This reactivity allows chemists to introduce a wide variety of functional groups (e.g., amines, alcohols, thiols) onto the pyridazine core, rapidly generating a library of diverse molecules from a single starting material.

Sources

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4,6-dichloropyrridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]

- 6. Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxylate | LGC Standards [lgcstandards.com]

- 8. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Ethyl 4,6-dichloropyridazine-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a pivotal intermediate in modern pharmaceutical synthesis. As a senior application scientist, this document moves beyond simple data recitation to explain the causality behind experimental design, ensuring a deeper understanding of the molecule's properties and utility.

Core Molecular Identity and Physicochemical Properties

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS Number: 679406-03-2) is a highly functionalized heterocyclic compound.[1][2][3] Its structure, featuring a dichlorinated pyridazine ring and an ethyl ester moiety, makes it an exceptionally versatile building block in medicinal chemistry. The two chlorine atoms serve as reactive sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.

The molecular formula of the compound is C₇H₆Cl₂N₂O₂.[1][2][3] Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Table 1: Key Physicochemical Properties of Ethyl 4,6-dichloropyridazine-3-carboxylate

| Property | Value | Source(s) |

| Molecular Weight | 221.04 g/mol | [2][3] |

| Exact Mass | 219.981 g/mol | [2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2][3] |

| CAS Number | 679406-03-2 | [1][2][3] |

| Appearance | Yellow to brown oil or low-melting solid | [1][3] |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 167.5 ± 26.5 °C | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

Synthesis and Mechanistic Rationale

The primary route to Ethyl 4,6-dichloropyridazine-3-carboxylate involves the deoxychlorination of its dihydroxy precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and often as the solvent.[5]

Chlorination Mechanism: The Role of Phosphorus Oxychloride

The conversion of the dihydroxypyridazine to the dichloropyridazine is a classic example of converting hydroxyl groups on a heteroaromatic ring into good leaving groups for subsequent nucleophilic substitution. The pyridazine exists in tautomeric equilibrium with its pyridazinone form. The mechanism proceeds as follows:

-

Activation: The oxygen atom of the hydroxyl (or keto) group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

Intermediate Formation: This forms a dichlorophosphate intermediate, transforming the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom at the C4 or C6 position of the pyridazine ring.

-

Elimination: The dichlorophosphate group is displaced, and the aromaticity of the ring is restored, yielding the chlorinated product.

This process occurs at both the C4 and C6 positions to yield the final dichlorinated product. The use of excess POCl₃ drives the reaction to completion.

Caption: Mechanism of dihydroxypyridazine chlorination.

Validated Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this key intermediate.[5]

Step 1: Reaction Setup

-

To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).

-

Causality: The inert nitrogen atmosphere is critical to prevent the reaction of the highly reactive phosphorus oxychloride with atmospheric moisture.

Step 2: Chlorination

-

In a fume hood, carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.

-

Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

-

Causality: A large excess of POCl₃ is used to act as both reagent and solvent, ensuring the reaction goes to completion. Heating provides the necessary activation energy for the chlorination.

Step 3: Work-up and Extraction

-

Cool the reaction to room temperature. Remove the excess phosphorus oxychloride in vacuo.

-

Causality: Removing excess POCl₃ is crucial before quenching, as its reaction with water is highly exothermic and dangerous on a large scale.

-

Carefully pour the crude oil onto ice water and rinse the flask with ethyl acetate.

-

Causality: Quenching with ice water hydrolyzes any remaining reactive phosphorus species. The process is highly exothermic, and ice is used to control the temperature.

-

Transfer the two layers to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with water, then once with brine (saturated aqueous NaCl).

-

Causality: The water washes remove water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

Step 4: Purification

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by automated column chromatography (gradient of 5-90% ethyl acetate in hexanes) to yield the pure product.

-

Causality: Column chromatography separates the desired product from starting material and non-polar impurities, ensuring high purity (typically ≥98.0%).[1]

Caption: Experimental workflow for synthesis.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of Ethyl 4,6-dichloropyridazine-3-carboxylate is essential. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for identity.

Table 2: Predicted Analytical Profile

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.70 (s, 1H, pyridazine C5-H), 4.55 (q, 2H, -OCH₂CH₃), 1.46 (t, 3H, -OCH₂CH₃)[3] |

| ¹³C NMR | δ (ppm) in CDCl₃ (Predicted): ~163 (C=O), ~155 (C4-Cl), ~153 (C6-Cl), ~140 (C3-COOEt), ~125 (C5), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |

| IR | cm⁻¹ (Predicted): ~2980 (C-H stretch, alkyl), ~1730 (C=O stretch, ester), ~1550 (C=N/C=C stretch, aromatic), ~850 (C-Cl stretch) |

| Mass Spec. | m/z (EI+): Expected M⁺ at 220/222/224 (isotope pattern for 2 Cl atoms). Key fragments from loss of -OCH₂CH₃ or -COOEt. |

-

¹H NMR: The proton spectrum is simple and diagnostic. A singlet around 7.70 ppm confirms the single proton on the pyridazine ring. The quartet and triplet are characteristic of the ethyl ester group.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The downfield signal for the ester carbonyl and the signals for the two chlorine-bearing carbons are key identifiers.

-

IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotope pattern (M, M+2, M+4) in a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorine atoms.

Reactivity and Application in Drug Discovery

The synthetic value of Ethyl 4,6-dichloropyridazine-3-carboxylate lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridazine nitrogens and the ester group activates the ring towards nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The C4 and C6 positions are electronically distinct, allowing for regioselective reactions. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles. This allows for a stepwise functionalization, first at C4 and subsequently at C6, which is a cornerstone of its utility in building complex molecules.

Caption: Regioselective substitution pathway.

Keystone Intermediate for Deucravacitinib

A prime example of this molecule's importance is its role in the synthesis of Deucravacitinib , an FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[6] In the patented synthesis, Ethyl 4,6-dichloropyridazine-3-carboxylate serves as the core scaffold onto which the other key fragments of the drug are assembled via sequential SₙAr reactions.[5]

The synthesis involves the selective displacement of the C4-chloro group with an aniline derivative, followed by amidation of the ester and subsequent displacement of the C6-chloro group.[5] This strategic, regiocontrolled approach is fundamental to the efficient construction of the final active pharmaceutical ingredient (API).

Safety and Handling

As a reactive chemical intermediate, proper handling of Ethyl 4,6-dichloropyridazine-3-carboxylate is essential.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Source |

| H302 | Harmful if swallowed | [2][3] | |

| H315 | Causes skin irritation | [2][3] | |

| H319 | Causes serious eye irritation | [2][3] | |

| H335 | May cause respiratory irritation | [2][3] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is more than just a chemical with a specific molecular weight; it is a testament to the power of heterocyclic chemistry in modern drug discovery. Its well-defined synthesis, predictable reactivity, and proven utility in the creation of complex therapeutics like Deucravacitinib underscore its significance. This guide has provided the essential technical details and, more importantly, the scientific rationale needed for researchers and developers to confidently and effectively utilize this valuable synthetic building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2025078335A1 - Processes for the preparation of deucravacitinib.

- Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.

- Google Patents. (n.d.). EP3601268B1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 4538259 A1 - PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. Retrieved from [Link]

- Chang, K. T., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 429-433.

-

PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4,6-dichloropyrridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. EP3601268B1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Introduction: The Significance of Ethyl 4,6-dichloropyridazine-3-carboxylate

An In-depth Technical Guide to the Solubility of Ethyl 4,6-dichloropyridazine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2), a key intermediate in modern pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles, available solubility data, and a detailed, field-proven experimental protocol for its accurate determination. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering the necessary technical depth to understand, measure, and apply the solubility characteristics of this versatile building block. We will explore the causality behind experimental design, focusing on robust, self-validating methodologies to ensure data integrity and reproducibility.

Ethyl 4,6-dichloropyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its pyridazine core, characterized by two adjacent nitrogen atoms, possesses unique physicochemical properties including a high dipole moment and robust hydrogen-bonding capacity, making it a valuable scaffold in drug design.[1] This specific intermediate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Notably, it serves as a key reagent in the preparation of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor.[4]

The success of any API in development is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can lead to inadequate drug absorption, low bioavailability, and ultimately, failure of a promising drug candidate.[5][6][7] More than 40% of new chemical entities (NCEs) are poorly soluble in water, making the characterization and enhancement of solubility a central challenge in pharmaceutical formulation.[6] Therefore, a thorough understanding of the solubility profile of a key intermediate like Ethyl 4,6-dichloropyridazine-3-carboxylate is essential for process chemists and formulators to control reaction conditions, purification strategies, and final API formulation.

Table 1: Physicochemical Properties of Ethyl 4,6-dichloropyridazine-3-carboxylate

| Property | Value | Source(s) |

| CAS Number | 679406-03-2 | [2][4] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [4][8] |

| Molecular Weight | 221.04 g/mol | [4][8] |

| Appearance | Yellow to Brown Oil or Low-Melting Solid | [2][4] |

| Boiling Point | 353.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -2.18 ± 0.10 (Predicted) | [4] |

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[9][10] This equilibrium is governed by thermodynamic principles, namely the enthalpy (ΔH) and entropy (ΔS) of solution.[9][11]

-

"Like Dissolves Like" : This adage is the cornerstone of solubility prediction. Polar solvents, like water, tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[12][13][14] Ethyl 4,6-dichloropyridazine-3-carboxylate possesses both polar features (the ester and pyridazine nitrogens) and non-polar features (the chlorinated heterocyclic ring). Its solubility will thus be a balance of these characteristics, making it soluble in some organic solvents but likely having limited aqueous solubility.

-

Thermodynamics : The dissolution process involves breaking solute-solute and solvent-solvent bonds (requiring energy) and forming new solute-solvent bonds (releasing energy).[15]

-

An endothermic reaction (ΔH > 0) absorbs heat, and solubility typically increases with temperature, as predicted by Le Chatelier's Principle.[9][10][15] This is common for solids dissolving in liquids.

-

An exothermic reaction (ΔH < 0) releases heat, and solubility tends to decrease with increasing temperature.[9][10]

-

-

Equilibrium : A saturated solution is in a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11] Experimental methods must ensure this equilibrium is truly reached to measure the thermodynamic solubility, which is the most stable and relevant value for pharmaceutical development.[16]

Available Solubility Data

Direct, experimentally verified quantitative solubility data for Ethyl 4,6-dichloropyridazine-3-carboxylate is not widely published in peer-reviewed literature. However, data from chemical suppliers and computational predictions provide a useful starting point.

Table 2: Summary of Known Solubility Data

| Solvent | Type | Reported Solubility | Temperature | Source |

| Water | Aqueous | Slightly soluble (5.3 g/L) | 25 °C | [17] |

| Chloroform | Organic | Soluble | Not Specified | [4] |

| Acetonitrile | Organic | Slightly Soluble | Not Specified | [4] |

| Methanol | Organic | Slightly Soluble | Not Specified | [4] |

Note: The aqueous solubility value is computationally predicted and should be confirmed experimentally.

The qualitative data aligns with the "like dissolves like" principle. The compound is soluble in chloroform, a relatively non-polar organic solvent. Its slight solubility in polar protic (methanol) and polar aprotic (acetonitrile) solvents suggests a mixed polarity. The predicted low aqueous solubility is expected for a molecule of its nature.

Experimental Protocol for Thermodynamic Solubility Determination

Given the scarcity of public data, researchers must determine the solubility experimentally. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[5][18][19] This protocol ensures scientific rigor and produces reliable, reproducible data.

Rationale for Method Selection

The shake-flask method is chosen for its robustness. It directly measures the concentration of the solute in a saturated solution after a sufficient equilibration period, ensuring that the measured value represents the true thermodynamic equilibrium.[16] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility by measuring the concentration of a metastable solution.[20] For foundational work in drug development, thermodynamic solubility is the critical parameter.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system. The inclusion of multiple sampling time points is critical to provide evidence that equilibrium has been achieved.

Materials:

-

Ethyl 4,6-dichloropyridazine-3-carboxylate (purest available grade)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Acetonitrile, Ethanol)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control (e.g., 37 ± 1 °C for physiological relevance)[18]

-

Validated HPLC-UV system

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance and pipettes

Procedure:

-

Preparation (in triplicate for each solvent):

-

Add an excess amount of the solid compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A preliminary test can help estimate this amount.[18][21]

-

Accurately dispense a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled orbital shaker.

-

Agitate at a constant speed (e.g., 150-200 rpm) for an initial period of 24 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[18]

-

-

First Time Point Sampling (e.g., 24 hours):

-

Stop agitation and allow the vials to stand for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Second Time Point Sampling (e.g., 48 hours):

-

Return the original vials to the shaker and continue agitation under the same conditions for another 24 hours.

-

Repeat the sampling and filtration procedure (Step 3).

-

-

Analytical Quantification (HPLC-UV):

-

Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantification due to its specificity and sensitivity.[22][23]

-

Principle: HPLC separates the compound of interest from any potential impurities or degradants.[24] The UV detector measures the absorbance of the compound at a specific wavelength, which is proportional to its concentration according to the Beer-Lambert Law.[25][26]

-

Calibration: Prepare a series of calibration standards of known concentration. Run these standards on the HPLC-UV system to generate a calibration curve (Absorbance vs. Concentration).

-

Analysis: Analyze the diluted samples from the 24h and 48h time points. Use the calibration curve to determine the concentration of the compound in each sample.

-

Calculation: Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value is the measured solubility.

-

-

Data Validation and Reporting:

-

Compare the calculated solubility values from the 24h and 48h time points.

-

Trustworthiness Check: If the values are statistically identical (e.g., within 5-10% of each other), equilibrium can be considered achieved.[18] If the 48h value is significantly higher, it indicates that equilibrium was not reached at 24h, and the experiment should be continued with a later time point (e.g., 72h).

-

The final, confirmed equilibrium solubility should be reported as the average of the triplicates, including the standard deviation, solvent, and temperature (e.g., 5.1 ± 0.2 mg/mL in Acetonitrile at 37 °C).

-

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is a vital pharmaceutical intermediate whose solubility characteristics are fundamental to its effective use in synthesis and drug development. While publicly available data is limited, this guide provides the theoretical framework and a robust, self-validating experimental protocol necessary for its accurate determination. By employing the isothermal shake-flask method coupled with HPLC-UV analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding process optimization, formulation development, and ultimately, accelerating the path of new therapeutic agents from the laboratory to the clinic.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (National Center for Biotechnology Information) [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (Alwsci) [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (ISRN Pharmaceutics) [Link]

-

The Importance of Solubility for New Drug Molecules. (Molecules) [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (YouTube) [Link]

-

Drug solubility: why testing early matters in HTS. (BMG LABTECH) [Link]

-

How to determine the solubility of a substance in an organic solvent? (ResearchGate) [Link]

-

Solubility. (Wikipedia) [Link]

-

Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. (LinkedIn) [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (OECD) [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (American Pharmaceutical Review) [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (Adelphi University) [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls. (NCBI Bookshelf) [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (University of Technology) [Link]

-

Solubility. (Purdue University) [Link]

-

Video: Solubility - Concept. (JoVE) [Link]

-

Physical Properties of Pyridazines. (ResearchGate) [Link]

-

Solubility of organic compounds (video). (Khan Academy) [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (Journal of Organic and Pharmaceutical Chemistry) [Link]

-

Pyridazine: Your Key Heterocyclic Intermediate for Drug Discovery. (LinkedIn) [Link]

-

What is HPLC/UV? (Certara) [Link]

-

What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? (News-Medical.net) [Link]

-

Test No. 105: Water Solubility. (OECD) [Link]

-

HPLC-UV Method Development. (NorthEast BioLab) [Link]

-

Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (ResearchGate) [Link]

-

Ethyl 4,6-dichloropyridazine-3-carboxylate. (PubChem) [Link]

-

ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. (Ningbo Inno Pharmchem Co., Ltd.) [Link]

-

Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. (World Health Organization) [Link]

-

How It Works: UV Detection for HPLC. (LCGC International) [Link]

-

HPLC and UV Spectroscopy in Pharmaceutical Analysis. (ResearchGate) [Link]

-

304 Subpart E—Product Properties Test Guidelines. (GovInfo) [Link]

-

Solubility testing in accordance with the OECD 105. (FILAB) [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 4,6-dichloropyrridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. ucd.ie [ucd.ie]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Video: Solubility - Concept [jove.com]

- 12. youtube.com [youtube.com]

- 13. chem.ws [chem.ws]

- 14. Khan Academy [khanacademy.org]

- 15. Solubility [chem.fsu.edu]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. CAS # 679406-03-2, 4,6-Dichloropyridazine-3-carboxylic acid ethyl ester, Ethyl 4,6-dichloropyridazine-3-carboxylate - chemBlink [chemblink.com]

- 18. who.int [who.int]

- 19. filab.fr [filab.fr]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. oecd.org [oecd.org]

- 22. nebiolab.com [nebiolab.com]

- 23. researchgate.net [researchgate.net]

- 24. news-medical.net [news-medical.net]

- 25. certara.com [certara.com]

- 26. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Safety and Handling of Ethyl 4,6-dichloropyridazine-3-carboxylate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2). As a pivotal intermediate in pharmaceutical synthesis, understanding its chemical nature is paramount to ensuring laboratory safety and experimental integrity.[1]

Section 1: Core Chemical and Physical Properties

Ethyl 4,6-dichloropyridazine-3-carboxylate is a yellow to brown oil, a physical state that necessitates careful containment to prevent spills.[1] Its utility as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) stems from the reactivity of the pyridazine ring, which is enhanced by the presence of two chlorine atoms.[1] These chlorine atoms are susceptible to nucleophilic substitution, a key reaction in many synthetic pathways.[1]

A foundational understanding of its properties is the first step in a robust safety assessment. The data below has been aggregated from multiple sources to provide a quick reference.

| Property | Value | Source |

| CAS Number | 679406-03-2 | [2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 221.04 g/mol | [2][3] |

| Appearance | Yellow to brown oil | [1] |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 167.5 ± 26.5 °C | [1] |

| Storage Temperature | -20°C | [4][5] |

Section 2: Hazard Identification and GHS Classification

Based on aggregated GHS information, Ethyl 4,6-dichloropyridazine-3-carboxylate is classified as a hazardous substance.[3] The primary hazards are associated with irritation and acute toxicity.[3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

It is crucial to note that while some database entries lack complete hazard statements, the available data strongly indicates that this compound must be handled with care.[2][3] The structural similarity to other dichloropyridazine compounds, which are known irritants and toxic by ingestion, reinforces the need for caution.[6][7][8]

Logical Framework for Risk Mitigation

A systematic approach to safety involves a hierarchy of controls. This framework prioritizes the most effective measures to minimize risk.

Caption: Hierarchy of controls for managing chemical hazards.

Section 3: Protocols for Safe Handling and Use

Adherence to strict protocols is non-negotiable. The following sections detail the necessary engineering controls, personal protective equipment, and step-by-step procedures for handling this compound.

Engineering Controls

All work with Ethyl 4,6-dichloropyridazine-3-carboxylate must be conducted in a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of any vapors or aerosols that may be generated, which is critical given its potential to cause respiratory irritation.[3][7] The fume hood also provides a contained space in case of accidental spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense.[10]

-

Eye Protection: Chemical splash goggles are mandatory at all times.[10][11] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10] Gloves must be inspected for tears or holes before each use.[9] Always wash hands thoroughly with soap and water after removing gloves.[10]

-

Skin and Body Protection: A lab coat must be worn and kept fastened.[13] Closed-toe shoes are required, and long pants should be worn to cover all exposed skin on the legs.[11]

Step-by-Step Handling Protocol

This protocol outlines a standard workflow for using the reagent in a synthesis experiment.

-

Preparation and Pre-Use Inspection:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary glassware and equipment. Inspect all glassware for cracks or defects.[11]

-

Don all required PPE as described in Section 3.2.

-

Bring the sealed container of Ethyl 4,6-dichloropyridazine-3-carboxylate into the fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

Dispensing the Reagent:

-

As this compound is an oil, use a clean, dry syringe or pipette for transfer.[1] Do not use mouth suction.[2][9]

-

Dispense the required amount directly into the reaction vessel within the fume hood to contain any potential drips or vapors.

-

Securely re-cap the original container immediately after dispensing.

-

-

During the Reaction:

-

Keep the reaction apparatus within the fume hood for the entire duration of the experiment.

-

Maintain vigilance and be alert to any unsafe conditions.[9]

-

-

Post-Reaction and Decontamination:

-

Quench the reaction using appropriate, pre-planned procedures.

-

Clean any contaminated glassware and equipment within the fume hood.

-

Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.

-

Properly dispose of all contaminated waste, including gloves and pipette tips, in a designated hazardous waste container.[9]

-

Section 4: Storage, Spills, and Disposal

Storage

Store Ethyl 4,6-dichloropyridazine-3-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[4][5]

Accidental Release Measures (Spills)

In the event of a spill:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure you are wearing full PPE, including respiratory protection if the spill is large or not in a fume hood.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[9] Dispose of it in accordance with local, state, and federal regulations. Do not discharge to the sewer.[9]

Section 5: Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Safe Handling Workflow Visualization

This diagram illustrates the critical steps and decision points in the safe handling workflow.

Caption: Step-by-step safe handling workflow.

References

-

Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety Data Sheet. ChemicalBook.

- Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermedi

-

Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795. PubChem.

- Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis. [Source not publicly available]

-

3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. PubChem.

-

Safety data sheet - 3,6-Dichloropyridazine. CPAChem.

-

SAFETY DATA SHEET - 3,6-Dichloropyridazine. Fisher Scientific.

-

Ethyl 4,6-Dichloropyridazine-3-carboxylate. TRC.

-

Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2. Home Sunshine Pharma.

-

SAFETY DATA SHEET - 3,6-Dichloropyridazine. Thermo Fisher Scientific.

-

Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxylate. LGC Standards.

-

SAFETY DATA SHEET. TCI Chemicals.

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765. PubChem.

-

Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.

-

679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxylate|BLD Pharm. BLD Pharm.

-

Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

-

Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

-

Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.

Sources

- 1. innospk.com [innospk.com]

- 2. Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]

- 3. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxylate | LGC Standards [lgcstandards.com]

- 5. Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxylate | LGC Standards [lgcstandards.com]

- 6. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. hmc.edu [hmc.edu]

- 11. csub.edu [csub.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ethz.ch [ethz.ch]

Synonyms for Ethyl 4,6-dichloropyridazine-3-carboxylate

An In-Depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dichloropyridazine-3-carboxylate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridazine core functionalized with two reactive chlorine atoms and an ethyl ester group, makes it a valuable intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety considerations are also presented to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their work.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature and various identifiers for a chemical compound is fundamental for effective scientific communication and information retrieval.

Synonyms and Alternative Names

Ethyl 4,6-dichloropyridazine-3-carboxylate is known by several alternative names in the chemical literature and commercial catalogs.[1][2][3] These include:

-

Ethyl 4,6-dichloro-3-pyridazinecarboxylate[6]

-

3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[1][4]

-

4,6-dichloro-pyridazine-3-carboxylic acid ethyl ester[1]

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 679406-03-2 | [2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| IUPAC Name | ethyl 4,6-dichloropyridazine-3-carboxylate | [1] |

| InChI | InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | [1] |

| SMILES | CCOC(=O)C1=NN=C(C=C1Cl)Cl | [1] |

Diagram 1: Molecular Structure of Ethyl 4,6-dichloropyridazine-3-carboxylate

A 2D representation of the molecular structure.

Physicochemical Properties

The physical and chemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Yellow to brown oil |

| Purity | ≥98.0% |

| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 167.5 ± 26.5 °C |

| Storage Temperature | -20°C, under inert atmosphere |

Synthesis and Manufacturing

The synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate is typically achieved through the chlorination of its dihydroxy precursor.[6][7] This process requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride (POCl₃).[6][7]

Diagram 2: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

A simplified workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent), add phosphorus oxychloride (20 equivalents).[6][7]

-

Heating: Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[6][7]

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess phosphorus oxychloride in vacuo.[6][7]

-

Workup: Dissolve the crude oil in chloroform and re-concentrate. Pour the residue into ice water and rinse with ethyl acetate. Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[6][7]

-

Washing: Combine the organic layers and wash twice with water and once with brine.[7]

-

Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[6][7]

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydroxyl groups on the phosphorus atom of POCl₃, followed by elimination of HCl and a phosphate byproduct to yield the desired dichlorinated product. The use of a large excess of POCl₃ serves as both the chlorinating agent and the solvent.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR (400 MHz, Chloroform-d): δ 7.70 (s, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.46 (t, J=7.2 Hz, 3H).[6][7]

Reactivity and Applications in Synthesis

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making Ethyl 4,6-dichloropyridazine-3-carboxylate a valuable precursor for a variety of more complex molecules. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

5.1.1. Synthesis of Deucravacitinib

Ethyl 4,6-dichloropyridazine-3-carboxylate is a key building block for Deucravacitinib, a selective TYK2 inhibitor used in the treatment of psoriasis.[5][8] It serves as the central pyridazine scaffold to which other fragments of the final drug molecule are attached.[5] The use of this pre-chlorinated intermediate avoids the need for hazardous chlorination steps in later stages of the synthesis.[5]

Diagram 3: Role in Deucravacitinib Synthesis

Conceptual diagram of its role as a core scaffold.